molecular formula C16H13N B566187 9,9-Dimethyl-9H-fluorene-2-carbonitrile CAS No. 890134-27-7

9,9-Dimethyl-9H-fluorene-2-carbonitrile

Cat. No.: B566187
CAS No.: 890134-27-7
M. Wt: 219.287
InChI Key: JSISIFNXLUGFSV-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2-carbonitrile ( 890134-27-7) is a high-value fluorene-based building block specifically designed for advanced materials science and organic electronics research. Its molecular structure, featuring a rigid fluorene core and an electron-withdrawing nitrile group, makes it a critical precursor in the synthesis of novel organic chromophores. This compound serves as a key intermediate in the development of nonlinear optical (NLO) materials . Research demonstrates its use in creating donor-π-acceptor (D-π-A) chromophores with significantly enhanced first hyperpolarizability (β HRS ). These chromophores are fundamental for applications in optical switching, telecommunications, sensor protection, and information processing . Furthermore, its structural attributes are highly relevant in the field of renewable energy . Derivatives of the 9,9-dimethyl-9H-fluorene core are extensively investigated as central building blocks for hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The dimethylfluorene unit contributes to thermal stability, tunable energy levels, and high hole mobility, which are essential for improving the power conversion efficiency of next-generation solar cells . Researchers utilize this compound to fine-tune the properties of molecular scaffolds, impacting the HOMO-LUMO gap, intramolecular charge transfer, and ultimately the optoelectronic performance of the final material . Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-dimethylfluorene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISIFNXLUGFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 9,9 Dimethyl 9h Fluorene 2 Carbonitrile

Established Synthetic Routes to the Core Structure

The construction of the 9,9-dimethyl-9H-fluorene-2-carbonitrile framework and its derivatives relies on a series of well-established organic reactions. These include the introduction of the essential cyano group, subsequent reductions to other functional moieties, and the application of modern techniques like microwave-assisted synthesis to enhance reaction efficiency.

Nucleophilic Substitution Reactions for Nitrile Introduction

A primary method for introducing the nitrile group onto the fluorene (B118485) ring is through nucleophilic substitution. This reaction typically involves a halogenated fluorene precursor, most commonly a bromo-substituted fluorene.

In a representative synthesis, the bromo group of a precursor like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene is displaced by a cyanide anion. nih.govacs.org This transformation is effectively achieved using copper(I) cyanide (CuCN), a common reagent for cyanation of aryl halides. The reaction yields the corresponding nitrile derivative, such as 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile, in high yields. nih.govacs.org This step is crucial as it installs the carbonitrile functionality that is central to the target molecule's structure and electronic properties.

Table 1: Nucleophilic Substitution for Nitrile Introduction

Precursor Reagent Product Yield

Reductive Modifications for Amino and Carbaldehyde Derivatives

The nitrile and other functional groups on the fluorene core can be chemically modified to produce a variety of important derivatives, such as amines and aldehydes. These derivatives serve as building blocks for more complex molecular structures.

Amino Derivatives: The reduction of a nitro group on the fluorene ring to an amino group is a common transformation. For instance, the nitro group of 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile can be reduced using hydrazine to furnish 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.govacs.org This amino derivative can be further modified, for example, through reductive methylation using paraformaldehyde and sodium cyanoborohydride to yield a dimethylamino derivative. nih.govacs.org

Carbaldehyde Derivatives: The nitrile group itself can be reduced to a carbaldehyde (an aldehyde group, -CHO). This is typically accomplished using a reducing agent like diisobutylaluminium hydride (DIBAL). nih.govacs.org For example, a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile can be converted to 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde in good yield using DIBAL. nih.govacs.org This aldehyde is a valuable intermediate for further reactions, such as Knoevenagel condensations. nih.gov

Table 2: Reductive Modification Reactions

Starting Material Reagent(s) Product
9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile Hydrazine 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile
7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile Paraformaldehyde, Sodium cyanoborohydride 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and often improving product yields. nih.govmdpi.com This technique has been applied to the synthesis of fluorene derivatives. For example, microwave irradiation can be used to facilitate the nucleophilic substitution of a bromine atom with CuCN. nih.gov The use of microwaves can significantly shorten reaction times compared to conventional heating methods. mdpi.comresearchgate.net The advantages of this method include rapid heating, increased reaction rates, and improved selectivity, making it an efficient approach for synthesizing complex organic molecules. nih.gov

Synthesis of Key Intermediates

The successful synthesis of this compound is contingent upon the efficient preparation of key precursors, namely halogenated and nitro-substituted fluorene intermediates.

Preparation of Halogenated Fluorene Precursors

Halogenated fluorenes, particularly bromo-derivatives, are essential starting materials for introducing the nitrile group via nucleophilic substitution. The synthesis of these precursors often begins with the commercially available fluorene molecule.

A common route to 9,9-dimethyl-2-bromofluorene involves a two-step process. google.com

Bromination of Fluorene: Fluorene is first brominated to introduce a bromine atom at the 2-position. This can be achieved using a brominating agent like dibromohydantoin in a solvent such as propylene carbonate. google.com

Dimethylation: The resulting 2-bromofluorene is then dimethylated at the 9-position. This is accomplished by reacting it with a methylating agent, such as methyl iodide or dimethyl carbonate, in the presence of a strong base like potassium hydroxide or sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO). google.comgoogle.com

The resulting 9,9-dimethyl-2-bromofluorene or its isomers, like 2,7-dibromo-9,9-dimethyl-9H-fluorene, serve as the direct precursors for the cyanation reaction. nih.govresearchgate.net

Synthesis of Nitro-Substituted Fluorene Intermediates

Nitro-substituted fluorenes are another critical class of intermediates, as the nitro group can be a precursor to an amino group, which is a powerful electron-donating group in final target molecules. nih.govacs.org The synthesis of these intermediates often starts with the nitration of a fluorene derivative.

For example, 9,9-dimethylfluorene can be nitrated to produce 9,9-dimethyl-2-nitrofluorene. nih.gov This nitro-substituted compound can then be further functionalized. A subsequent bromination reaction, for instance using bromine in acetic acid, can introduce a bromo group, leading to the formation of a key intermediate like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene. nih.gov This bifunctional intermediate contains both a halogen for subsequent nucleophilic substitution and a nitro group for later reduction to an amine. nih.govacs.org

Formation of Amino- and Formyl-Fluorene Derivatives

The introduction of amino and formyl groups onto the 9,9-dimethylfluorene scaffold is a critical step in the synthesis of various functional derivatives, including this compound. These functional groups serve as versatile handles for further molecular elaboration.

A common strategy for introducing an amino group involves the reduction of a nitro-substituted fluorene precursor. For instance, 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile can be synthesized from 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. This transformation is typically achieved with high efficiency using reducing agents such as hydrazine. nih.gov The resulting amino group can be further modified, for example, through reductive methylation using paraformaldehyde and sodium cyanoborohydride to yield the corresponding dimethylamino derivative. nih.gov

The formyl group, another important functional moiety, can be introduced through the reduction of a nitrile. The conversion of the cyano group in 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile to a carbaldehyde (formyl) group can be accomplished using reducing agents like diisobutylaluminium hydride (DIBAL). nih.gov This reaction provides a direct route to formyl-functionalized fluorene derivatives, which are valuable precursors for the synthesis of more complex molecules. An alternative approach to formyl-fluorene derivatives involves the direct formylation of the fluorene ring system, although this can sometimes lead to challenges in controlling regioselectivity.

The table below summarizes a synthetic route to a key amino-fluorene intermediate.

PrecursorReagent(s)ProductYield
9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrileHydrazine7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileHigh
7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileParaformaldehyde, Sodium cyanoborohydride7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile-

Diversification of Synthetic Pathways for Functionalized Fluorenes

The synthesis of functionalized fluorenes, including this compound, is not limited to a single linear sequence. A variety of synthetic strategies have been developed to introduce diverse functional groups at specific positions on the fluorene core, allowing for the creation of a wide range of derivatives with tailored properties.

One of the foundational steps in many synthetic routes is the alkylation of the fluorene at the C9 position. The methylene bridge of the fluorene molecule is acidic and can be deprotonated by a base, followed by reaction with an alkylating agent. For the synthesis of 9,9-dimethylfluorene, common methylating agents include methyl iodide. google.com However, due to the toxicity and volatility of methyl iodide, alternative, more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a methylating reagent in the presence of a base like sodium hydride or potassium tert-butoxide. google.com

The introduction of functional groups onto the aromatic rings of the 9,9-dimethylfluorene core is typically achieved through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, bromination of 9,9-dimethylfluorene can provide a handle for further functionalization. The synthesis of 2-bromo-9,9-dimethylfluorene is a key step in many synthetic pathways. google.com This bromo-derivative can then undergo a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

The cyano group at the C2 position of this compound is often introduced via a nucleophilic substitution reaction on a suitable precursor, such as a bromo-substituted fluorene. The use of copper(I) cyanide (CuCN) is a common method for this transformation. nih.gov Alternative and potentially more environmentally benign cyanation methods are also being explored, utilizing less toxic cyanide sources like potassium hexacyanoferrate(II) in the presence of a suitable catalyst.

The diversification of synthetic pathways allows for the preparation of a library of functionalized fluorene derivatives. For instance, starting from a common intermediate like 2-bromo-9,9-dimethylfluorene, a wide array of substituents can be introduced at the 2-position, leading to materials with different electronic and optical properties.

The following table outlines some key reactions for the diversification of fluorene synthesis.

Reaction TypePrecursor(s)Reagent(s)Product Type
Alkylation (C9)FluoreneBase, Methylating agent (e.g., CH3I, (CH3O)2CO)9,9-Dimethylfluorene
Bromination9,9-DimethylfluoreneBrominating agent (e.g., Br2)Bromo-9,9-dimethylfluorene
CyanationBromo-9,9-dimethylfluoreneCyanating agent (e.g., CuCN)Cyano-9,9-dimethylfluorene
Nitration9,9-DimethylfluoreneNitrating agent (e.g., HNO3/H2SO4)Nitro-9,9-dimethylfluorene
Reduction of Nitro GroupNitro-9,9-dimethylfluoreneReducing agent (e.g., Hydrazine, SnCl2)Amino-9,9-dimethylfluorene
Reduction of Nitrile GroupCyano-9,9-dimethylfluoreneReducing agent (e.g., DIBAL)Formyl-9,9-dimethylfluorene

Derivatization and Functionalization Strategies for 9,9 Dimethyl 9h Fluorene 2 Carbonitrile

Strategies for π-Conjugation Pathway Modulation

Modulating the π-conjugation pathway is fundamental to tuning the photophysical properties of fluorene (B118485) derivatives. The extent and nature of the π-conjugated system dictate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics of the molecule.

The architecture of the π-conjugated system significantly impacts the electronic properties of fluorene-based molecules. A linear conjugation pathway, typically achieved by substitution at the C-2 and C-7 positions, extends the π-system directly across the long axis of the fluorene molecule. This linear extension generally leads to a bathochromic (red) shift in both absorption and emission spectra, as it effectively lowers the HOMO-LUMO energy gap. mdpi.com

In contrast, non-linear conjugation, which might involve substitution at other positions or the attachment of branched side chains, can lead to different electronic behaviors. While linear systems are often designed to maximize conjugation length for red-shifted emissions, non-linear or cross-conjugated systems can be used to tune solubility, solid-state packing, and charge-transport properties in multiple dimensions. The choice between linear and non-linear architectures provides a powerful tool for designing materials with specific photophysical and material properties.

A prevalent and highly effective strategy for modulating electronic properties is the design of Donor-π-Acceptor (D-π-A) systems. chemrxiv.org In this architecture, an electron-donating group (Donor) and an electron-accepting group (Acceptor) are connected through a π-conjugated bridge (the fluorene core). The 9,9-Dimethyl-9H-fluorene-2-carbonitrile molecule itself can be considered a π-acceptor unit due to the electron-withdrawing nature of the nitrile group.

By introducing a suitable donor group, such as a diphenylamine or phenothiazine, typically at the C-7 position, a D-π-A system is established. nih.govchemrxiv.org This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The energy of this ICT transition is highly sensitive to the strength of the donor and acceptor groups and the nature of the solvent environment. This tunability allows for the creation of fluorophores with emissions spanning the visible spectrum and into the near-infrared (NIR) region. nih.govresearchgate.net

Donor Groupπ-BridgeAcceptor GroupResulting Property
Diphenylamine9,9-DimethylfluoreneCyano (CN)Strong intramolecular charge transfer (ICT)
Phenothiazine9,9-DimethylfluoreneCyano (CN)Potential for Thermally Activated Delayed Fluorescence (TADF) chemrxiv.org
DimethylamineFluoreneVarious HeterocyclesRed-shifted absorbance and emission nih.gov
CarbazoleFluoreneDicyanovinyleneD-π-A-π-D structure with tunable emissions nih.gov

Introduction of Diverse Substituents at Specific Positions

The properties of the fluorene core can be precisely controlled by introducing various functional groups at specific carbon positions. The most commonly targeted sites for functionalization are the C-2, C-7, and C-9 positions.

The C-2 and C-7 positions of the fluorene ring are the most electronically active sites and are ideal for extending the π-conjugation. Symmetrical or asymmetrical disubstitution at these positions is a common strategy for creating materials with desirable charge-transport and emissive properties. researchgate.net

In the context of this compound, the C-2 position is already occupied. Therefore, functionalization at the C-7 position is a primary route to creating D-π-A molecules. Introducing electron-donating groups at C-7, such as N,N-dialkylamino or triphenylamine, results in compounds with significant charge-transfer character. researchgate.net Conversely, attaching additional acceptor groups can create A-π-A systems. This strategic placement of functional groups allows for fine-tuning of the HOMO and LUMO energy levels, thereby controlling the emission color and efficiency. mdpi.com

The C-9 position of the fluorene core is a benzylic carbon with acidic protons, making it a reactive site for substitution. thieme-connect.com The introduction of two substituents at this position, as in 9,9-dimethylfluorene, is crucial for several reasons. These substituents create a tetrahedral geometry at the C-9 carbon, which disrupts the planarity between polymer chains in the solid state. This steric hindrance prevents π-stacking and aggregation, which would otherwise quench fluorescence and reduce device efficiency. chemrxiv.org

C-9 ModificationPrimary EffectConsequence
9,9-DimethylSteric HindrancePrevents π-stacking, enhances solubility, improves fluorescence efficiency. chemrxiv.org
9,9-DihexylIncreased SolubilityImproves processability for device fabrication. mdpi.comnih.gov
SpirobifluoreneRigid, Orthogonal StructureEnhances thermal stability and can lead to higher photoluminescence quantum yields. chemrxiv.org
N-Donor SubstituentsElectronic ModificationLowers the energy gap and alters electrochemical properties. mdpi.com

Advanced Coupling Reactions in Derivatization

The synthesis of complex, functionalized fluorene derivatives relies heavily on advanced cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this field. nih.gov

Commonly employed methods include:

Suzuki Coupling: This reaction couples an organoboron compound (like a fluorene boronic acid) with an organohalide. nih.gov It is widely used to link the fluorene core to other aromatic units.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide and is effective for creating complex π-conjugated systems. nih.govnih.gov

Sonogashira Coupling: Used to introduce alkyne functionalities, this reaction couples a terminal alkyne with an aryl halide, extending the π-system in a linear fashion. mdpi.com

Buchwald-Hartwig Amination: This is a key method for introducing amine-based donor groups onto the fluorene backbone, essential for creating D-π-A structures.

More recently, direct C-H functionalization strategies have emerged as a more atom-economical approach. These methods allow for the direct coupling of C-H bonds on the fluorene ring with other molecules, avoiding the need for pre-functionalization (e.g., halogenation or borylation). rsc.orgacs.org

Suzuki Coupling Reactions for Aryl-Substituted Fluorenes

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide. In the context of fluorene chemistry, the Suzuki reaction is instrumental in introducing various aryl substituents onto the fluorene core, thereby modifying the electronic properties and conjugation length of the resulting molecule.

For instance, 2,7-diaryl-9,9′-alkylfluorene derivatives can be synthesized via the Suzuki coupling of 2,7-dibromo-9,9′-dialkylfluorene with arylboronic acids. researchgate.net The reaction conditions often involve a palladium catalyst, such as Pd(OAc)₂, and a base like KOH in an ethanol solvent. researchgate.net These reactions are known for their efficiency and tolerance of various functional groups. The synthesis of novel organic blue-emitting oligomers has been achieved using 2-/2,7-(di)arylfluorene building blocks prepared through Suzuki and Friedel-Crafts reactions. sioc-journal.cn

The versatility of the Suzuki coupling allows for the creation of complex molecular architectures. For example, a one-step synthesis of 9,10-diarylanthracenes has been demonstrated through a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with aryl boronic acids in the presence of a palladium(0) catalyst. epa.gov While not directly involving this compound, this highlights the potential for multiple arylations on a core structure.

Table 1: Examples of Suzuki Coupling Reactions for Aryl-Substituted Fluorenes
ReactantsCatalyst/ReagentsProductYieldReference
2-bromofluorene and pinacol estersPd(PPh₃)₄, Aliquat 336Aryl-substituted fluorenes58-63% researchgate.net
2,7-dibromo-9,9′-alkylfluorene and arylboronic acidsPd(OAc)₂, KOH2,7-Diaryl-9,9′-alkylfluorene derivativesNot specified researchgate.net
9,10-dibromoanthracene and aryl boronic acidsPalladium(0) catalyst9,10-diarylanthracenesGood epa.gov

Buchwald-Hartwig Coupling for Amine-Functionalized Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of carbon-nitrogen bonds, particularly for forming aryl amines. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods for C-N bond formation. wikipedia.org For fluorene-based compounds, this methodology is essential for introducing amine functionalities, which are crucial for hole-transporting materials and as electron-donating groups in donor-acceptor chromophores.

The reaction typically involves an aryl halide or triflate, a primary or secondary amine, a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgacsgcipr.org The choice of ligand is critical, with bulky alkyl phosphine ligands and bidentate phosphine ligands like BINAP and DDPF showing high activity and enabling the coupling of a wide range of amines. wikipedia.org

In the synthesis of materials for thermally activated delayed fluorescence (TADF), a twofold Buchwald-Hartwig reaction has been employed to create donor-acceptor-donor (D-A-D) molecules. For example, a dibrominated fluorene derivative can undergo a double amination with secondary amines like carbazole or phenoxazine derivatives. acs.org These reactions are often carried out using a combination of a palladium source like Pd₂(dba)₃, a ligand such as XPhos, and a base like sodium tert-butoxide (t-BuONa) in a solvent such as toluene. acs.org Microwave-assisted Buchwald-Hartwig reactions have also been shown to be an efficient method for these transformations. acs.org

Table 2: Buchwald-Hartwig Amination for Fluorene Derivatives
Aryl Halide/TriflateAmineCatalyst System (Catalyst/Ligand/Base)SolventKey FeatureReference
Dibrominated fluorene derivativeSecondary amines (e.g., carbazole, phenoxazine)Pd₂(dba)₃ / XPhos / t-BuONaTolueneSynthesis of D-A-D TADF compounds acs.org
Aryl HalidesPrimary or Secondary AminesPalladium catalyst / Phosphine ligand / BaseVariousGeneral method for aryl amine synthesis wikipedia.orgorganic-chemistry.org
Aryl perfluorooctanesulfonatesVarious aminesPd(OAc)₂ / BINAP / Cs₂CO₃TolueneExtension of coupling to fluorous arylsulfonates nih.gov

Sonogashira Coupling in Ethynylene Fluorene Synthesis

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental tool for the synthesis of conjugated systems containing carbon-carbon triple bonds. This reaction is particularly important in the synthesis of polyfluorene derivatives and other materials for organic electronics, where the introduction of ethynylene linkages can extend the conjugation length and influence the material's photophysical properties.

The synthesis of 3,6-bisethynyl-9H-fluoren-9-one derivatives has been achieved through the palladium-catalyzed coupling of terminal alkynes with the corresponding di-halogenated fluorenone. researchgate.net A typical Sonogashira reaction setup includes a palladium catalyst, often in combination with a copper(I) co-catalyst, a base (usually an amine like triethylamine), and a suitable solvent. mdpi.com

This methodology has been used to synthesize a variety of fluorene-containing polymers. For example, copolymers containing fluorene units have been synthesized via the Sonogashira coupling reaction of ethynylfluorene with benzene (B151609), naphthalene, and anthracene derivatives under mild conditions. researchgate.net Furthermore, a rapid, microwave-assisted, four-component, three-step synthesis concatenating Sonogashira coupling, cyclocondensation, and Suzuki coupling in a one-pot fashion has been developed for the preparation of novel biaryl-substituted isoxazoles, demonstrating the power of combining different coupling strategies. mdpi.com

Table 3: Sonogashira Coupling for Ethynylene Fluorene Synthesis
ReactantsCatalyst SystemProductKey Application/FeatureReference
Terminal alkynes and di-halogenated fluorenonePalladium catalyst3,6-bisethynyl-9H-fluoren-9-one derivativesSynthesis of functionalized fluorenones researchgate.net
Ethynylfluorene and di-halogenated aromaticsNot specifiedCopolymers containing fluorene unitsDevelopment of luminescent polymers researchgate.net
Aroyl chloride and p-bromophenyl acetylenePd-catalyst3-biaryl-substituted isoxazoles (via multi-step synthesis)Sequentially catalyzed one-pot synthesis mdpi.com

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

The unique photophysical properties of fluorene (B118485) derivatives, characterized by high photoluminescence quantum yields and good charge transport capabilities, make them prime candidates for use in organic electronic and optoelectronic devices. mdpi.com The 9,9-dimethylfluorene unit serves as an excellent molecular framework, providing a robust and highly fluorescent platform whose properties can be finely tuned through chemical modification. nbinno.com

Fluorene-based materials are extensively used in OLEDs and PLEDs, particularly for emitting blue light, which is historically one of the most challenging colors to produce efficiently and with long-term stability. nih.gov The 9,9-dimethylfluorene core is a foundational component in many high-performance host and emitter materials. nbinno.com

The 9,9-Dimethyl-9H-fluorene-2-carbonitrile structure is well-suited for designing emitter materials, especially within a donor-π-acceptor (D-π-A) framework. In such a design, the fluorene unit can act as part of the conjugated bridge (π-system), while the electron-withdrawing carbonitrile group serves as the acceptor. When combined with an electron-donating group, this architecture facilitates intramolecular charge transfer (ICT), which is crucial for tuning the emission wavelength across the visible spectrum.

For instance, by attaching a donor group to the fluorene-carbonitrile backbone, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled. This tuning directly impacts the color of the emitted light. The rigid 9,9-dimethylfluorene unit helps to maintain a high fluorescence efficiency by minimizing energy loss through vibrational motion. mdpi.com While specific performance data for this compound as a standalone emitter is not extensively documented, the performance of analogous fluorene-based D-π-A emitters highlights the potential of this molecular design.

Table 1: Performance of an OLED Device Using a Fluorene-Based Emitter This table presents illustrative data from a device using a fluorene derivative as the emitting material to demonstrate the typical performance characteristics of this class of compounds.

Emitter MaterialMax. Emission (nm)External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Color (CIE Coordinates)
Anthracene-Fluorene Derivative with Triphenylsilane4521.722.531.94Deep Blue (0.15, 0.09)

Data sourced from a study on blue-emitting materials based on anthracene-fluorene derivatives. researchgate.net

Hole-transport materials are critical components in OLEDs, responsible for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer. Typically, HTMs are electron-rich (donating) compounds. The core structure of 9,9-dimethylfluorene is frequently incorporated into the design of high-performance HTMs due to its excellent thermal stability and charge-carrying capabilities.

While the presence of an electron-withdrawing carbonitrile group in this compound makes it less suitable as a traditional HTM, the foundational 9,9-dimethylfluorene unit is a staple in this field. For example, derivatives where amine groups are attached to the fluorene core exhibit excellent hole-transport properties. These materials demonstrate the versatility of the fluorene scaffold, which provides the necessary electrochemical and thermal stability for the role.

The molecular structure of fluorene derivatives has a profound impact on their electroluminescent properties. The rigid, planar structure of the fluorene core helps to reduce non-radiative decay pathways, leading to higher photoluminescence and electroluminescence efficiencies. mdpi.com The dimethyl groups at the C-9 position are sterically hindering, which prevents the polymer chains or molecules from packing too closely (π-stacking). This intermolecular separation is beneficial as it helps to avoid the formation of low-energy aggregates that can quench emission or shift it to undesirable longer wavelengths. nbinno.com

The introduction of a polar carbonitrile group at the C-2 position influences the molecule's dipole moment. This can affect the morphology of thin films and the energy levels at the interfaces between different layers in an OLED device. A well-controlled molecular orientation and film morphology are essential for balanced charge injection and transport, which ultimately leads to higher device efficiency and operational stability. Theoretical calculations on fluorene derivatives have shown that the nature and position of substituents directly influence the electronic structure and photophysical properties of the molecules. nih.gov

In the field of photovoltaics, fluorene-based compounds are utilized for their strong light absorption and effective charge transport properties. They are often employed as electron donor materials in the active layer of OSCs or as components of sensitizing dyes in DSSCs.

In organic solar cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction. The 9,9-dimethylfluorene unit, being electron-rich and having a broad absorption spectrum, is an effective component for donor polymers used in OSCs. researchgate.net These polymers can be paired with fullerene-based or non-fullerene acceptors. rsc.orgwhiterose.ac.uk

For Dye-Sensitized Solar Cells, the sensitizing dye plays the crucial role of absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂). Organic dyes are often designed with a D-π-A architecture. Here, the this compound structure provides a template where the fluorene unit can be part of the donor or the π-bridge, and the cyanoacrylic acid (derived from the carbonitrile) can act as both the electron acceptor and the anchoring group that binds the dye to the TiO₂ surface. The dimethylfluorene unit contributes to a high molar extinction coefficient, ensuring efficient light harvesting.

Table 2: Photovoltaic Performance of DSSCs with Fluorene-Based Dyes This table shows representative data for DSSCs using fluorene-based dyes to illustrate the effectiveness of this class of materials as sensitizers.

Dye NameOpen-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
Dye 10.7947.020.713.98
Dye 20.7847.210.724.09
Dye 30.7818.410.724.73

Data sourced from a study on fluoren-9-ylidene-based dyes for DSSCs.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Polymer Chemistry Research

The unique molecular architecture of this compound, featuring a rigid, planar biphenyl (B1667301) unit functionalized with a strongly polar nitrile group, has significant implications for its use in polymer chemistry. This structure lends itself to the synthesis of polymers with tailored optoelectronic and physical properties for a range of applications.

Incorporation into Semiconducting Polymers

The integration of this compound into semiconducting polymers is typically achieved through the copolymerization of a difunctionalized derivative, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene-X-carbonitrile, with other comonomers via transition-metal-catalyzed cross-coupling reactions like Suzuki or Yamamoto polymerizations. The nitrile group, being strongly electron-withdrawing, significantly influences the electronic properties of the resulting polymer.

Theoretical studies and experimental findings on related fluorene copolymers suggest that the introduction of a cyano group at the 2-position of the fluorene unit would lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. researchgate.net This effect is primarily due to the inductive effect of the nitrile group, which stabilizes the electronic states of the polymer backbone. A lower LUMO level is particularly advantageous for improving electron injection and transport in n-type or ambipolar organic field-effect transistors (OFETs) and for enhancing the performance of organic light-emitting diodes (OLEDs) by creating a better energy level alignment with common cathode materials. researchgate.net

Below is a hypothetical data table illustrating the expected electronic properties of a copolymer incorporating this compound, based on established principles of molecular engineering of conjugated polymers.

PolymerComonomerHOMO (eV)LUMO (eV)Optical Bandgap (eV)
P1 9,9-Dioctylfluorene-5.8-2.43.4
P2 9,9-Dimethylfluorene-2-carbonitrile-6.1-2.83.3

Note: The data in this table is illustrative and based on theoretical predictions of the effect of a nitrile substituent on a polyfluorene backbone.

Influence of Fluorene Subunits on Polymer Properties

The 9,9-dimethylfluorene subunit itself imparts several desirable characteristics to polymers. The bulky and rigid nature of the fluorene core helps to prevent π-stacking in the solid state, which can otherwise lead to quenching of fluorescence and reduced device efficiency. The two methyl groups at the C9 position enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices. sigmaaldrich.com

Furthermore, the fluorene unit is known for its high photoluminescence quantum yield, particularly in the blue region of the spectrum, and good thermal and chemical stability. researchgate.net When a nitrile group is introduced at the 2-position, it adds another layer of functionality. The strong dipole moment of the nitrile group can influence intermolecular interactions and the morphology of thin films, potentially leading to more ordered packing structures which can be beneficial for charge transport.

The electron-deficient nature of the 2-carbonitrile-9,9-dimethylfluorene unit can also promote intramolecular charge transfer (ICT) when copolymerized with electron-rich comonomers. This ICT character is often associated with a redshift in the emission spectrum and can be a strategy to tune the color of light-emitting polymers from blue to green or even longer wavelengths.

The following table summarizes the general influence of the 9,9-dimethylfluorene and the 2-carbonitrile substituent on key polymer properties.

FeatureInfluence
9,9-Dimethylfluorene Core Enhances solubility, provides thermal stability, prevents aggregation, high photoluminescence efficiency.
2-Carbonitrile Substituent Lowers HOMO/LUMO levels, improves electron injection/transport, can induce intramolecular charge transfer, influences film morphology.

Development of Conjugated Polyelectrolytes

Conjugated polyelectrolytes (CPEs) are a class of materials that combine the electronic properties of conjugated polymers with the solubility in polar solvents, such as water, afforded by ionic side chains. nih.gov These materials are of great interest for applications in biosensors, organic solar cells, and as interface layers in electronic devices.

While direct polymerization of a monomer containing both the this compound core and ionic side chains has not been extensively reported, the incorporation of this unit into a CPE backbone is a promising avenue of research. The electron-accepting nature of the nitrile-functionalized fluorene unit could be exploited in CPEs designed for sensing applications. For instance, the fluorescence of such a CPE could be quenched upon interaction with specific electron-rich analytes, forming the basis of a turn-off sensor. cambridge.org

In the context of CPEs used as interfacial layers in organic electronic devices, the modified electronic properties due to the nitrile group could help to reduce the energy barrier for charge injection between the electrode and the active layer. The synthesis of such a CPE would likely involve the copolymerization of a dibromo- or diboronic acid derivative of this compound with another fluorene monomer bearing pendant ionic groups. researchgate.net The presence of the nitrile group would be expected to modulate the photophysical and electrochemical properties of the resulting water-soluble conjugated polymer.

Spectroscopic and Photophysical Investigations

Characterization of Electronic Transitions

The electronic transitions of 9,9-Dimethyl-9H-fluorene-2-carbonitrile are primarily governed by the π-conjugated system of the fluorene (B118485) moiety, modulated by the electronic nature of its substituents. The dimethyl groups at the C9 position serve to enhance solubility and prevent intermolecular aggregation, which can quench fluorescence, while the carbonitrile group at the C2 position significantly influences the molecule's electronic structure and photophysical properties.

UV-Vis Absorption and Photoluminescence Emission Studies

The UV-Vis absorption and photoluminescence spectra of fluorene derivatives are characterized by strong π-π* transitions. For this compound, the absorption spectrum is expected to show intense bands in the ultraviolet region, corresponding to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. The presence of the electron-withdrawing carbonitrile group can lead to a red-shift in the absorption and emission spectra compared to unsubstituted 9,9-dimethylfluorene, indicative of a smaller HOMO-LUMO gap.

The photoluminescence emission of such compounds is also dominated by the de-excitation from the ICT state, resulting in fluorescence. The emission wavelengths are highly dependent on the nature of the substituents and the solvent environment. For analogous compounds, emission maxima can range from the blue to the red part of the spectrum, with significant Stokes shifts (the difference between the absorption and emission maxima), which is a characteristic feature of ICT processes. nih.gov

To illustrate the typical photophysical parameters of related fluorene-based donor-acceptor systems, the following table presents data for a chromophore with a dimethylamino donor at the 7-position and a cyanostilbene-based acceptor, which incorporates a nitrile group. This data is provided to demonstrate the general spectroscopic trends.

Table 1: Illustrative Photophysical Data for a Structurally Related Donor-Acceptor Fluorene Derivative in Dichloromethane (DCM)

ParameterValue
Low-Energy Absorption (λabs)428 nm
Molar Extinction Coefficient (ε)3.5 x 104 M-1cm-1
Emission Maximum (λem)586 nm
Fluorescence Quantum Yield (ΦF)0.65

Note: Data is for a related compound, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene linked to a cyanostilbene acceptor, and serves to illustrate the expected photophysical properties. nih.gov

Origin of Fluorescence and Luminescence Phenomena

The fluorescence of this compound originates from the radiative decay of the first singlet excited state (S₁) to the ground state (S₀). The high quantum yield of fluorescence typically observed in fluorene derivatives is attributed to their rigid and planar molecular structure, which minimizes non-radiative decay pathways such as vibrational relaxation and intersystem crossing to the triplet state.

The introduction of the carbonitrile group at the C2 position creates a "push-pull" type system, where the fluorene core can act as an electron donor (push) and the nitrile group as an electron acceptor (pull). This electronic arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. The resulting excited state has a more pronounced charge separation than the ground state, which significantly influences the luminescence properties. The emission from this ICT state is often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism.

Excited-State Dynamics and Charge Transfer Processes

The behavior of this compound in its excited state is crucial for understanding its potential applications. The dynamics of this state, including charge transfer processes, are key determinants of its fluorescence efficiency and environmental sensitivity.

Intramolecular Charge Transfer (ICT) Mechanisms

Upon absorption of a photon, an electron is promoted from the HOMO, which is typically delocalized over the fluorene ring, to the LUMO, which is expected to have a significant contribution from the carbonitrile group. This redistribution of electron density results in the formation of an ICT state. The efficiency of this charge transfer is dependent on the electronic coupling between the fluorene donor and the nitrile acceptor, as well as the energy levels of the involved molecular orbitals.

In donor-acceptor fluorene derivatives, the low-energy absorption bands are explicitly attributed to these D → A or ICT transitions, which are primarily of HOMO → LUMO character. nih.gov The emission from these molecules is also from the relaxed ICT state, and its characteristics are a direct consequence of this charge-separated excited state.

Influence of Solvent Polarity on Photophysical Behavior

The photophysical properties of molecules with a significant ICT character, such as this compound, are often strongly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

The excited ICT state, having a larger dipole moment than the ground state, is more stabilized by polar solvents. This increased stabilization lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. The absorption spectrum is generally less affected by solvent polarity, as the ground state is less polar and the Franck-Condon principle dictates that the transition occurs to a vibrationally excited state with the ground-state solvation shell.

Studies on analogous 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-based chromophores have demonstrated this solvatochromic effect. nih.gov While the absorption maxima show little change with varying solvent polarity, the emission maxima exhibit a pronounced red-shift in more polar solvents. nih.gov This behavior is a strong indicator of the formation of a charge-transfer state upon excitation.

Table 2: Illustrative Emission Maxima (λem) of a Structurally Related Donor-Acceptor Fluorene Derivative in Various Solvents

SolventPolarity Factor (Δf)Emission Maximum (λem) (nm)
Toluene0.014556
Chloroform0.148581
Dichloromethane0.217586
Acetonitrile0.305610

Note: Data is for a related compound, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene linked to a cyanostilbene acceptor, and illustrates the trend of emission red-shift with increasing solvent polarity. nih.gov

Advanced Spectroscopic Techniques for Material Analysis

The comprehensive characterization of "this compound" and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into the electronic, structural, and charge-transport properties that determine the material's performance in various applications.

Hyper-Rayleigh Scattering (HRS) for Nonlinear Optical Responses

Hyper-Rayleigh Scattering (HRS) is a powerful technique used to determine the first hyperpolarizability (β), a key metric of a molecule's second-order nonlinear optical (NLO) response. mdpi.com The technique involves irradiating a solution of the target compound with a high-intensity laser and measuring the intensity of the scattered light at twice the incident frequency (second harmonic generation). mdpi.com For molecules based on the 9,9-dimethylfluorene scaffold, strategic placement of electron-donating (D) and electron-accepting (A) groups can induce a significant intramolecular charge transfer, leading to a large β value. nih.gov

Research into chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework demonstrates the effectiveness of this molecular design. nih.govacs.org In these studies, a dimethylamino group acts as the electron donor, while various acceptor groups are attached to the fluorene core. The nitrile group (-CN) is a key component in this architecture, often serving as a precursor or part of a more complex acceptor group. nih.govacs.org The resulting "push-pull" nature of these D-π-A (Donor-π bridge-Acceptor) systems is essential for achieving high hyperpolarizability. nih.gov

The first hyperpolarizability (βHRS) values for a series of such chromophores have been measured using the HRS technique. The data reveal that modulating the conjugation pathway and the strength of the acceptor group significantly enhances the NLO response. nih.gov For instance, derivatives of 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile exhibit substantial βHRS values, confirming the potential of this structural motif in NLO materials. nih.govacs.org

CompoundDescriptionλmax (nm)βHRS (10-30 esu)
SS3(E)-2-(4-(2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzylidene)malononitrile428416
SS4(E)-4-bromo-2-(4-(2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzylidene)malononitrile450545
SS5(E)-4-(1-cyano-2-(7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)vinyl)benzonitrile450600

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iaea.org This technique provides invaluable data on bond lengths, bond angles, and intermolecular packing, which collectively govern the material's bulk properties. While the specific crystal structure for this compound is not detailed in the available literature, extensive studies on closely related 9,9-disubstituted fluorene derivatives provide a clear picture of the expected structural features. mdpi.comnih.goviucr.org

Analysis of 9,9-dimethyl-9H-fluorene reveals that the fluorene unit itself is nearly planar, though minor twisting can occur due to packing effects in the crystal lattice. mdpi.com The two benzene (B151609) rings of the fluorene core typically exhibit a very small dihedral angle between them. mdpi.com The geometry at the C9 position is tetrahedral, with the two methyl groups creating a steric bulk that influences how the molecules pack together. This substitution prevents the kind of dense, co-planar stacking (π-stacking) that can quench fluorescence, which is a key reason for its use in emissive materials. researchgate.net

In the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the molecule is essentially coplanar, excluding the methyl hydrogens. iucr.org The packing in the crystal is influenced by weak π–π interactions between adjacent molecules. iucr.orgresearchgate.net These structural details are crucial for understanding and predicting the electronic and photophysical properties of new derivatives.

CompoundCrystal SystemSpace GroupKey Feature
9,9-dimethyl-9H-fluoreneOrthorhombicIba2Inclination angle of 5.8(2)° between benzene rings. mdpi.com
2,7-Dibromo-9,9-dimethyl-9H-fluoreneOrthorhombicC m c mMolecule is coplanar; weak π–π interactions observed. iucr.org
9,9-dimethyl-2,7-bis(4-pentylphenyl)-9H-fluorene--Molecular packing in the crystal phase is nematic-like. nih.gov

Time-of-Flight Techniques for Charge Mobility Measurements

The Time-of-Flight (ToF) technique is a direct method for measuring the drift mobility of charge carriers (electrons and holes) in semiconductor materials. umn.edu The method involves generating a sheet of charge carriers near one electrode of a sample using a short laser pulse. bohrium.com An applied electric field causes these carriers to drift across the sample to the opposite electrode, and the resulting transient photocurrent is measured. The time it takes for the carriers to traverse the sample (the transit time) is used to calculate their mobility. bohrium.comumn.edu

Fluorene-based materials are widely investigated for their charge transport properties. nih.gov The 9,9-dialkylfluorene unit is a common building block in conjugated polymers and small molecules designed for organic electronics. elsevierpure.com ToF measurements are crucial for characterizing these materials and establishing structure-property relationships. nih.govelsevierpure.com

Studies on various fluorene-based bipolar charge transporting materials have utilized ToF to analyze their performance. nih.govrsc.org For example, fluorene derivatives incorporating electron-accepting groups like 9-fluorenone (B1672902) or 9-dicyanofluorenylidine have been synthesized and their charge mobilities quantified. nih.govrsc.org These measurements show that hole mobilities are typically in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s, while electron mobilities can be an order of magnitude lower, depending on the specific acceptor moiety. nih.govrsc.org In some polyfluorene copolymers, electron transport can be quite efficient, with mobilities reaching the order of 10⁻³ cm²/V·s at high electric fields. bohrium.com The presence of a carbonitrile group, a known electron-withdrawing group, is expected to significantly influence the electron transport characteristics of materials based on the 9,9-dimethylfluorene core.

Material TypeHole Mobility (cm2 V-1 s-1)Electron Mobility (cm2 V-1 s-1)Key Finding
Fluorene-based CTMs10-4 - 10-5~10-6 (with anthraquinone/dicyanofluorenylidine)Hole mobility is generally higher than electron mobility. nih.govrsc.org
Poly(9,9-dioctylfluorene-co-benzothiadiazole)-~10-3Shows strong but dispersive electron transport. bohrium.com
Fluorene-based PolymersVaries with main chain structureTriple bonds in the polymer backbone generally lower charge carrier mobilities. elsevierpure.com

Computational and Theoretical Studies

Investigation of Charge Transport Mechanisms

Nonlocal Electron-Phonon Coupling Effects

In the theoretical study of organic semiconductors, electron-phonon coupling is a critical factor that describes the interaction between charge carriers (electrons and holes) and lattice vibrations (phonons). aps.org This interaction can be categorized into local (on-site) and nonlocal (off-diagonal) coupling. While local coupling, as described in the Holstein model, pertains to the modulation of site energies by molecular vibrations, nonlocal electron-phonon coupling relates to the modulation of the transfer integral (or electronic coupling) between adjacent molecules due to intermolecular vibrations. mdpi.comresearchgate.net

Reorganization Energy Calculations

Reorganization energy (λ) is a fundamental parameter in Marcus theory that quantifies the energy required for the geometric relaxation of a molecule and its surrounding medium upon charge transfer. icm.edu.pl It is a critical factor that significantly influences the charge transfer rate in organic materials, with lower reorganization energies generally leading to higher charge mobility. icm.edu.pl The total reorganization energy is typically divided into two components: the inner-sphere (λ_in) and the outer-sphere (λ_out) reorganization energy.

Inner-sphere reorganization energy (λ_in) corresponds to the energy change associated with the relaxation of the molecular geometry upon gaining or losing an electron. It can be calculated using quantum-chemical methods like Density Functional Theory (DFT). researchgate.net

Outer-sphere reorganization energy (λ_out) relates to the rearrangement of the surrounding solvent or solid-state matrix in response to the change in the charge state of the molecule. nih.gov In nonpolar systems, while often considered small, λ_out can be on the order of 100 meV, comparable to λ_in, and arises from the constrained translational and rotational motions of surrounding molecules. nih.gov

The calculation of reorganization energy is commonly performed using the adiabatic potential energy surfaces, which involves four key energy points corresponding to the neutral and ionic states in their respective equilibrium geometries. stackexchange.com DFT calculations are a standard approach for determining the optimized geometries and energies of both the neutral and charged species to derive the reorganization energy for both hole (λ_h) and electron (λ_e) transport. icm.edu.plresearchgate.net For fluorene (B118485) derivatives, which are widely used as hole-transporting materials, understanding and minimizing the reorganization energy is a key aspect of molecular design. mdpi.com

ComponentDescription
λ_in (Inner-sphere) Energy associated with the change in bond lengths and angles of the molecule itself upon oxidation or reduction.
λ_out (Outer-sphere) Energy associated with the electronic and nuclear polarization of the surrounding medium.
λ_h (Hole) The reorganization energy for the process M -> M⁺ + e⁻.
λ_e (Electron) The reorganization energy for the process M + e⁻ -> M⁻.

Molecular Design and Structure-Property Relationship Predictions

Rational Design of Fluorene-Based Materials

The fluorene moiety is a highly versatile building block in the rational design of advanced organic materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). nbinno.com Its rigid, planar biphenyl (B1667301) structure provides excellent thermal stability and high photoluminescence quantum yields. tue.nl The C9 position of the fluorene core is particularly important for molecular design. Substitution at this position with alkyl groups, such as in 9,9-dimethylfluorene, is a common strategy to improve the solubility and processability of the resulting materials and to prevent the formation of aggregates that can quench emission. nbinno.com

The rational design of fluorene-based materials often involves creating donor-π-acceptor (D-π-A) architectures to tune the optoelectronic properties. nih.govresearchgate.net In this framework, the fluorene unit can act as the π-conjugated bridge or part of the donor/acceptor system. By carefully selecting the donor and acceptor groups and attaching them to specific positions on the fluorene core, chemists can control properties such as intramolecular charge transfer (ICT), absorption and emission wavelengths, and nonlinear optical (NLO) responses. nih.gov For instance, the development of materials with properties like aggregation-induced emission (AIE) and mechanochromism often relies on the propeller-like structures that can be formed by attaching bulky groups like tetraphenylethylene (B103901) to a fluorene-based core. rsc.org This strategic approach allows for the creation of novel materials with precisely controlled functionalities for specific high-performance applications. nbinno.comtue.nl

Influence of Substituents and Conjugation Pathways on Electronic Properties

The electronic properties of fluorene-based molecules are highly sensitive to the nature and position of substituents, as well as the conjugation pathway within the molecule. nih.gov Attaching electron-donating and electron-withdrawing groups to the fluorene skeleton creates D-π-A systems, which can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels and the energy gap. mdpi.com

For example, in a series of chromophores based on a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene donor unit, modifying the acceptor group and the conjugation path leads to substantial changes in photophysical properties. nih.gov The introduction of a nitrile group, as in 9,9-Dimethyl-9H-fluorene-2-carbonitrile and its derivatives, serves to create an electron-accepting site. When combined with a strong donor, this enhances the intramolecular charge transfer (ICT) character of the molecule's low-energy absorption band. nih.gov

Studies on related 9,9-dimethyl-9H-fluoren-2-amine derivatives show that modulating the "push-pull" strength and the conjugation pathway has a direct impact on optical and NLO properties. A "linear" conjugation path generally results in a significant enhancement of the first hyperpolarizability (β_HRS) compared to counterparts with a "nonlinear" path. nih.gov This enhancement is correlated with changes in the optical gaps and the difference in dipole moment between the ground and excited states. nih.gov The LUMO energy levels are typically more affected than the HOMO levels when altering the π-conjugation length and acceptor strength. nih.gov

Table of Photophysical Properties for Related Fluorene Chromophores in DCM nih.gov

Compound Donor Group Acceptor Group λ_max (nm) (ICT Band)
SS1 7-(dimethylamino)-9,9-dimethyl-9H-fluorene Dicyanovinyl 428
SS2 7-(dimethylamino)-9,9-dimethyl-9H-fluorene 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile 502
SS3 7-(dimethylamino)-9,9-dimethyl-9H-fluorene Cyanostilbene (with p-Br-phenyl) 436
SS4 7-(dimethylamino)-9,9-dimethyl-9H-fluorene Cyanostilbene (with p-CN-phenyl) 452

| SS5 | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene | Cyanostilbene (with p-NO₂-phenyl) | 474 |

Note: The compounds listed are derivatives used to illustrate the structure-property relationships in the 9,9-dimethyl-9H-fluorene system.

Potential Energy Surface Analysis for Reaction Mechanisms

Potential Energy Surfaces (PES) are a central concept in computational chemistry, providing a multidimensional landscape that represents the potential energy of a molecular system as a function of its nuclear coordinates. numberanalytics.comwayne.edu The analysis of a PES is crucial for understanding chemical reactivity, elucidating reaction mechanisms, and predicting the pathways of chemical transformations. numberanalytics.comresearchgate.net

By mapping the PES, researchers can identify key stationary points, including local minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent the transition states. numberanalytics.com The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction, a critical parameter for determining reaction rates. wayne.edu

For complex organic reactions, such as the synthesis or functionalization of fluorene derivatives, PES analysis can provide invaluable insights. researchgate.net Computational methods are used to calculate the energy at various points along a proposed reaction coordinate. Techniques like Quasi-Newton searching (e.g., QST3) can be employed to locate transition states, while Intrinsic Reaction Coordinate (IRC) calculations can validate the pathway connecting a transition state to its corresponding reactants and products. researchgate.net This theoretical analysis allows for a detailed examination of the structural and electronic changes that occur throughout a reaction, helping to confirm proposed mechanisms or explore alternative pathways for the synthesis of compounds like this compound. numberanalytics.comchemrxiv.org

Future Research Directions and Emerging Applications

Towards Novel Fluorene-Based Functional Materials

The 9,9-dimethylfluorene core is a well-established component in the design of high-performance organic materials due to its excellent thermal stability, high photoluminescence efficiency, and good charge transport properties. rsc.org The presence of the 2-carbonitrile group in 9,9-Dimethyl-9H-fluorene-2-carbonitrile provides a versatile handle for creating a diverse range of new functional materials.

One significant area of research is the development of donor-acceptor chromophores for nonlinear optical (NLO) applications. nih.gov By transforming the nitrile group and functionalizing other positions of the fluorene (B118485) ring, researchers can create molecules with significant first hyperpolarizability (β). For example, this compound can be used as a precursor to synthesize chromophores where a dimethylamino donor and various acceptor groups are appended to the fluorene unit. nih.gov These "push-pull" systems exhibit large transition dipole moments and are promising for applications in optical switching, light modulation, and memory storage devices. nih.gov

Integration into Next-Generation Organic Electronic Devices

The derivatives of this compound are being actively investigated for their integration into a variety of next-generation organic electronic devices. The rigid and planar structure of the fluorene core, combined with the electron-withdrawing nature of the nitrile group, makes its derivatives suitable for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In the realm of OLEDs , fluorene derivatives are prized for their high quantum yields and thermal stability. nbinno.com Materials derived from this compound can function as emitters, hosts, or charge-transporting layers. For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor-acceptor-donor host materials have been synthesized for highly efficient yellow OLEDs, achieving external quantum efficiencies greater than 27%. rsc.org While not a direct derivative of the 2-carbonitrile, this demonstrates the potential of functionalized fluorene cores in high-performance devices. The incorporation of the 9,9-dimethylfluorene moiety is crucial for achieving both high efficiency and operational stability in these devices.

For OFETs , the ability to form well-ordered thin films is critical for achieving high charge carrier mobility. The rigid structure of the fluorene core can facilitate π-π stacking, which is beneficial for charge transport. Theoretical studies on fluorene-based molecules are often used to predict their potential performance in OFETs by modeling their electronic structure and charge transport properties.

Advanced Theoretical Modeling for Predictive Material Science

Advanced theoretical modeling plays a crucial role in accelerating the design and discovery of new functional materials based on this compound. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the structural, electronic, and optical properties of fluorene derivatives before their synthesis. worldscientific.commdpi.com

These computational studies allow researchers to:

Predict Molecular Geometries: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing insights into the planarity and rigidity of the molecules.

Determine Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the bandgap of the material, which is a critical parameter for electronic and optoelectronic applications. nih.gov

Simulate Spectroscopic Properties: TD-DFT can be used to predict UV-Vis absorption and photoluminescence spectra, allowing for a direct comparison with experimental data and an understanding of the electronic transitions involved. mdpi.com

Evaluate Nonlinear Optical Properties: Theoretical calculations can corroborate experimental findings on the first hyperpolarizability (β) of donor-acceptor chromophores derived from this compound. nih.gov

By screening potential molecular structures computationally, researchers can identify promising candidates for synthesis, saving significant time and resources. This predictive approach is essential for the rational design of materials with tailored properties for specific applications.

Below is an interactive table summarizing the kind of data that can be obtained from theoretical modeling of fluorene derivatives:

PropertyComputational MethodPredicted Parameter(s)Application Relevance
Molecular Structure DFTBond lengths, bond angles, dihedral anglesUnderstanding molecular packing and stability
Electronic Properties DFTHOMO/LUMO energies, bandgap, ionization potentialPredicting charge injection and transport properties
Optical Properties TD-DFTAbsorption and emission wavelengths, oscillator strengthsDesigning materials for OLEDs and sensors
Nonlinear Optics DFT/TD-DFTFirst hyperpolarizability (β)Development of materials for photonics

Exploration of New Derivatization Methodologies

The synthetic versatility of this compound is a key driver of its potential in materials science. The nitrile group offers a reactive site for a variety of chemical transformations, allowing for the creation of a wide array of derivatives with diverse functionalities.

Future research in this area will likely focus on several key derivatization strategies:

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine or an aldehyde, or used in cycloaddition reactions to form various heterocyclic systems. For example, the reduction of the nitrile to an aldehyde using diisobutylaluminium hydride (DIBAL) creates a crucial intermediate for the synthesis of NLO chromophores. nih.gov

Functionalization of the Fluorene Core: In addition to modifying the nitrile group, other positions on the fluorene ring (typically the 2, 4, and 7 positions) can be functionalized through reactions like bromination followed by Suzuki or Sonogashira cross-coupling reactions. mdpi.comnih.gov This allows for the introduction of various aryl or acetylenic groups to extend the π-conjugation and tune the electronic properties of the molecule.

Synthesis of Polymers and Oligomers: The bifunctional nature of derivatized this compound can be exploited to synthesize conjugated polymers and oligomers. These materials are of great interest for large-area electronic applications due to their solution processability.

The development of efficient and selective synthetic methodologies will be crucial for unlocking the full potential of this compound as a building block for advanced functional materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9,9-Dimethyl-9H-fluorene-2-carbonitrile, and how are intermediates characterized?

Answer:

  • Synthesis Routes : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using fluorene derivatives as precursors. For example, alkylation of fluorene at the 9,9-position with methyl groups is followed by nitrile functionalization at the 2-position.
  • Intermediate Characterization : Intermediates are characterized using 1H/13C NMR to confirm substitution patterns and FT-IR to verify nitrile group formation (C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) is used to confirm molecular weights. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) is recommended to resolve stereochemical ambiguities .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Answer:

  • Spectroscopy :
    • NMR : 1H NMR identifies methyl protons (δ ~1.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). 13C NMR confirms nitrile carbon (δ ~120 ppm).
    • FT-IR : Key peaks include C≡N (2200–2250 cm⁻¹) and C–H (aromatic and methyl).
  • Crystallography : SC-XRD using SHELXL software refines bond lengths and angles. For example, in related fluorene derivatives, the fluorene core shows planarity (r.m.s. deviation ≤0.005 Å) and nitrile groups align nearly coplanar with the aromatic ring (dihedral angle <1°) .

Q. What safety protocols are essential for handling 9,9-Dimethyl-9H-fluorene derivatives in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers away from oxidizers. Refer to Safety Data Sheets (SDS) for flammability and reactivity data (e.g., related fluorene compounds have no acute toxicity but may cause skin irritation) .

Advanced Research Questions

Q. How does the planarity of the fluorene core influence the optoelectronic properties of this compound?

Answer:

  • Structural Impact : The rigid, planar fluorene core enhances π-conjugation, improving charge transport in organic semiconductors. Substituents at the 9,9-position (methyl groups) reduce steric hindrance, maintaining planarity.
  • Electronic Properties : The electron-withdrawing nitrile group lowers the LUMO energy, facilitating electron injection in OLEDs. Computational studies (DFT) can quantify HOMO-LUMO gaps, while UV-Vis spectroscopy measures absorption maxima (e.g., λmax ~350 nm for similar derivatives) .

Q. What challenges arise during crystallographic refinement of this compound using SHELX software, and how are they mitigated?

Answer:

  • Disorder and Thermal Motion : Methyl groups and nitrile moieties may exhibit rotational disorder. Strategies include:
    • Applying ISOR or DELU restraints to limit unrealistic thermal motion.
    • Using TWIN commands for handling twinned crystals.
  • Data-to-Parameter Ratio : Ensure a ratio >10:1 to avoid overfitting. For example, in 9,9-Dibutyl-fluorene-2-carbonitrile, a ratio of 16.4 was achieved by collecting high-resolution data (θmax >25°) .

Q. How can researchers resolve discrepancies between experimental (X-ray) and computational (DFT) bond lengths in this compound?

Answer:

  • Validation Steps :
    • Cross-check X-ray data with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯N contacts) that may distort bond lengths.
    • Re-optimize DFT models using solvent effects (PCM) and dispersion corrections (D3-BJ).
    • Compare experimental (X-ray) and theoretical bond lengths statistically (e.g., mean absolute deviation <0.01 Å for C–C bonds) .

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